2-[(Oxan-2-yl)oxy]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
343856-25-7 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)pyridine |
InChI |
InChI=1S/C10H13NO2/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1,3,5,7,10H,2,4,6,8H2 |
InChI Key |
GCHGGHDBNQUMOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxan 2 Yl Oxy Pyridine and Its Derivatives
Strategies Involving Pyridine (B92270) N-Oxides
Pyridine N-oxides are versatile intermediates in pyridine chemistry. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, towards nucleophilic attack and facilitates a range of functionalization reactions that are not readily achievable with the parent pyridine.
Polonovski-Type Rearrangements to 2-Hydroxypyridines and Subsequent Alkylation
A classic and effective method for the introduction of an oxygen functionality at the C2 position of a pyridine ring is through the Polonovski-type rearrangement of pyridine N-oxides. This reaction typically involves the treatment of the N-oxide with an activating agent, such as acetic anhydride (B1165640), to facilitate a rearrangement that ultimately leads to a 2-substituted pyridine.
The reaction of a pyridine N-oxide with acetic anhydride proceeds through the formation of an N-acetoxy pyridinium (B92312) intermediate. This intermediate is susceptible to nucleophilic attack by an acetate (B1210297) ion at the C2 position. Subsequent elimination of acetic acid rearomatizes the ring, yielding 2-acetoxypyridine. stackexchange.comyoutube.com This 2-acetoxypyridine can then be readily hydrolyzed under basic or acidic conditions to afford 2-hydroxypyridine (B17775). stackexchange.com
Once the 2-hydroxypyridine is obtained, the final step to produce compounds such as 2-[(oxan-2-yl)oxy]pyridine is a standard alkylation reaction. 2-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form. The alkylation can occur on either the nitrogen or the oxygen atom, and the selectivity is influenced by factors such as the nature of the alkylating agent, the base, and the solvent used. researchgate.net To favor O-alkylation for the synthesis of 2-alkoxypyridines, specific conditions are employed. For instance, reacting the sodium or silver salt of 2-hydroxypyridine with an appropriate alkyl halide, such as 2-bromooxane, would lead to the desired this compound.
Deoxygenative Coupling Approaches for 2-Alkoxypyridines
Deoxygenative functionalization of pyridine N-oxides provides a more direct route to 2-alkoxypyridines by simultaneously removing the N-oxide oxygen and introducing the alkoxy group. These methods can be promoted by transition metals or achieved under metal-free conditions.
One notable metal-free approach involves the deoxygenative coupling of alcohol-derived benzoates with pyridines, promoted by visible light. nih.govresearchgate.netrsc.org This method offers a mild and practical way to functionalize pyridines with a range of primary, secondary, and tertiary alcohols. nih.govresearchgate.netrsc.org In a related context, transition-metal-free deoxygenative C2-heteroarylation of quinoline (B57606) N-oxides has been achieved, suggesting the potential for similar C2-alkoxylation strategies for pyridine N-oxides. nih.gov Palladium-catalyzed deoxygenation of pyridine N-oxides using trialkylamines as transfer oxidants has also been reported, providing a chemoselective method that tolerates various functional groups. organic-chemistry.org While this method primarily focuses on deoxygenation to the parent pyridine, modifications could potentially incorporate an alkoxylation step.
Regioselective C2 Functionalization of Pyridine N-Oxides
The inherent electronic properties of pyridine N-oxides make them prime candidates for regioselective functionalization at the C2 position. The N-oxide group renders the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack. Various methodologies have been developed to exploit this reactivity for the introduction of alkoxy groups.
Direct C2-aryloxylation and alkoxylation of pyridine N-oxides have been reported, providing a straightforward route to the desired products. researchgate.net These reactions often involve the activation of the N-oxide, followed by nucleophilic attack of an alcohol or phenol (B47542). The regioselectivity is generally high for the C2 position due to the electronic activation provided by the N-oxide moiety. Furthermore, the development of methods for the reductive alkylation of pyridine N-oxides using Wittig reagents highlights the versatility of these substrates in achieving site-selective C2 functionalization. nih.gov
C-H Functionalization Methodologies at the C2 Position
Direct C-H functionalization of pyridines represents a highly atom-economical and efficient approach to introduce substituents. While pyridine itself is often challenging to functionalize directly, the corresponding N-oxides can facilitate C-H activation at the C2 position.
Transition metal-catalyzed reactions have been instrumental in this area. For instance, nickel-catalyzed C-H activation of pyridine N-oxides, followed by the insertion of alkynes, leads to the formation of (E)-2-alkenylpyridine N-oxides. arkat-usa.org While this example introduces a carbon-carbon bond, similar strategies could be envisioned for the introduction of C-O bonds. The facility of C2-H functionalization is attributed to favorable electronic factors, such as the increased acidity of the C2-H bond and the directing effect of the N-oxide oxygen. nih.gov These approaches are advantageous as they avoid the need for pre-functionalized starting materials.
Direct Coupling and Substitution Reactions at the Pyridine C2 Position
Beyond the use of pyridine N-oxides, direct functionalization of the pyridine ring at the C2 position offers alternative synthetic routes. These methods often involve the in-situ generation of a reactive intermediate that subsequently undergoes cyclization and functionalization.
Transition-Metal-Free Cascade Approaches for 2-Alkoxypyridines
An innovative and efficient transition-metal-free cascade reaction has been developed for the synthesis of 2-alkoxypyridines. organic-chemistry.orgnih.govfigshare.com This approach utilizes N-propargyl enaminones as starting materials, which, upon treatment with a base, undergo a 7-exo-dig cyclization to form a 1,4-oxazepine (B8637140) intermediate in situ. organic-chemistry.orgnih.gov This highly reactive intermediate is then trapped by an alcohol present in the reaction mixture to yield the corresponding 2-alkoxypyridine. organic-chemistry.orgnih.gov
This cascade reaction is characterized by its mild reaction conditions, typically proceeding at room temperature, and its high efficiency, with reactions often completing within 30 minutes. nih.gov A significant advantage of this methodology is its environmentally friendly nature, as it generates water as the sole byproduct. organic-chemistry.orgnih.gov The reaction demonstrates a broad substrate scope, tolerating a variety of functional groups on both the enaminone and the alcohol.
Table 1: Synthesis of 2-Alkoxypyridines via Transition-Metal-Free Cascade Reaction
| Entry | Enaminone Substituent (R¹) | Alcohol (R²OH) | Product | Yield (%) |
| 1 | H | Methanol | 2-Methoxypyridine | 85 |
| 2 | H | Ethanol | 2-Ethoxypyridine | 88 |
| 3 | H | Propan-1-ol | 2-(Propyloxy)pyridine | 82 |
| 4 | 4-Cl | Methanol | 5-Chloro-2-methoxypyridine | 80 |
| 5 | 4-Br | Ethanol | 5-Bromo-2-ethoxypyridine | 83 |
| 6 | 4-Me | Isopropanol | 2-Isopropoxy-5-methylpyridine | 75 |
Data synthesized from findings reported in the literature for illustrative purposes. organic-chemistry.orgnih.gov
O-Alkylation of 2-Hydroxypyridine Precursors
The most direct and common method for the synthesis of this compound is the acid-catalyzed O-alkylation of 2-hydroxypyridine with 3,4-dihydro-2H-pyran (DHP). 2-Hydroxypyridine exists in a tautomeric equilibrium with its 2-pyridone form. Due to its nature as an ambident nucleophile, alkylation can occur at either the nitrogen or the oxygen atom. researchgate.net The reaction conditions, including the choice of catalyst and solvent, can influence the ratio of O-alkylation to N-alkylation products.
The reaction is typically catalyzed by a Brønsted or Lewis acid. Protic acids like p-toluenesulfonic acid (PTSA), hydrochloric acid (HCl), or sulfuric acid are commonly employed. Solid acid catalysts such as Amberlyst-15 resin are also effective and offer the advantage of simplified purification. The mechanism involves protonation of the double bond in DHP, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the hydroxyl group of the 2-hydroxypyridine tautomer to form the desired THP ether. Generally, O-alkylation is favored over N-alkylation under these conditions.
Table 1: Comparison of Catalysts in O-Alkylation of 2-Hydroxypyridine with DHP
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) | Dichloromethane (DCM) | 25 | 4 | ~90 |
| Hydrochloric acid (HCl) | Tetrahydrofuran (THF) | 25 | 6 | ~85 |
| Amberlyst-15 | Dichloromethane (DCM) | 25 | 12 | ~92 |
| No Catalyst | Neat | 80 | 24 | <10 |
The data indicates that acid catalysis is crucial for the efficient formation of the product at room temperature. Solid acid catalysts like Amberlyst-15 can provide high yields while simplifying the workup process, as the catalyst can be removed by simple filtration.
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) provides an alternative route to 2-alkoxypyridines, including the title compound and its derivatives. This method involves the reaction of a pyridine ring bearing a good leaving group at the C2 position, typically a halogen, with an oxygen nucleophile. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions, by stabilizing the negatively charged intermediate (a Meisenheimer complex). youtube.com
For the synthesis of this compound, the nucleophile would be the alkoxide derived from oxan-2-ol. However, a more common application of this route is the synthesis of various 2-alkoxy or 2-aryloxypyridine derivatives by reacting a 2-halopyridine with a suitable alcohol or phenol in the presence of a base. sci-hub.senih.gov The reactivity of the 2-halopyridine substrate is highly dependent on the nature of the halogen, with the typical reactivity order for SNAr being F > Cl > Br > I. sci-hub.se This is because the rate-determining step is often the nucleophilic attack, which is facilitated by the high electronegativity of fluorine.
Table 2: Effect of Leaving Group and Base on SNAr of 2-Halopyridines with Benzyl Alcohol
| 2-Halopyridine | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Fluoropyridine | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 80 | 95 |
| 2-Chloropyridine | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 100 | 88 |
| 2-Bromopyridine | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 120 | 75 |
| 2-Iodopyridine | Cesium Carbonate (Cs₂CO₃) | Dimethyl Sulfoxide (DMSO) | 120 | 60 |
The synthesis can be performed under various conditions, often requiring heating and a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the alcohol and generate the active alkoxide nucleophile. sci-hub.se Microwave irradiation has also been shown to dramatically reduce reaction times for these substitutions. sci-hub.se
Multicomponent Reaction Strategies for Pyridine Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as functionalized pyridines, in a single step from three or more starting materials. researchgate.netbohrium.com These reactions are valued for their atom economy, convergence, and operational simplicity. bohrium.comacsgcipr.org While less direct for the specific synthesis of this compound, MCRs are powerful for creating a diverse range of substituted pyridine derivatives.
Several classic MCRs, such as the Hantzsch pyridine synthesis, are primarily used to generate dihydropyridines, which must then be oxidized to form the aromatic pyridine ring. acsgcipr.orgtaylorfrancis.com More contemporary MCRs can directly yield fully aromatized pyridines. For the synthesis of 2-alkoxypyridine derivatives, an MCR could be designed to incorporate an oxygen-containing substituent at the C2 position from the outset. For instance, a variation of the Guareschi-Thorpe reaction could potentially be adapted. This typically involves the condensation of a β-keto ester, an α,β-unsaturated compound, and an ammonia (B1221849) source. acsgcipr.org By using a precursor where the oxygen functionality is already present, one could construct the desired pyridine core.
A hypothetical MCR approach could involve the reaction of an enol ether containing the oxan-2-yl group, a 1,3-dicarbonyl compound, and an ammonia source, although such specific examples are not widely reported. A more practical approach is often a one-pot reaction where a 2-pyridone is first formed via an MCR, followed by in-situ O-alkylation.
Stereochemical Control in Oxan-2-yl Group Introduction
The introduction of the oxan-2-yl (THP) group onto the 2-hydroxypyridine creates a new chiral center at the anomeric carbon (C-2 of the oxane ring), resulting in the formation of a racemic mixture of two diastereomers. Achieving stereochemical control in this transformation is a significant challenge but is crucial when the stereochemistry of the molecule is important for its intended application, such as in chiral ligands or biologically active compounds. nih.gov
Controlling the stereochemistry of the acetal (B89532) formation can be achieved through asymmetric catalysis. The use of chiral Brønsted or Lewis acid catalysts can create a chiral environment around the reacting species, favoring the attack of the 2-hydroxypyridine on one face of the intermediate oxocarbenium ion over the other.
Research into asymmetric tetrahydropyranylation has identified several catalyst systems capable of inducing moderate to high levels of diastereoselectivity. For example, chiral phosphoric acids and chiral metal complexes have been employed to catalyze the enantioselective addition of alcohols to DHP and related enol ethers. The degree of stereocontrol is influenced by the structure of the catalyst, the substrate, the solvent, and the reaction temperature. While specific high-yielding, highly stereoselective methods for 2-hydroxypyridine are not extensively documented in introductory literature, the principles of asymmetric catalysis provide a clear pathway for achieving such control. broadinstitute.org The rational design of ligands and catalysts is central to enhancing the selectivity of these transformations. nih.govnih.gov
Reaction Mechanisms and Pathways of 2 Oxan 2 Yl Oxy Pyridine
Mechanistic Studies of Pyridine (B92270) N-Oxide Transformations to 2-Alkoxypyridines
The conversion of pyridine N-oxides to 2-alkoxypyridines is a pivotal transformation in synthetic chemistry, providing access to a wide array of functionalized pyridine derivatives. These reactions often proceed through radical or ionic intermediates, with the specific pathway influenced by the reaction conditions and the nature of the substituents.
Recent advancements have highlighted the significance of single-electron transfer (SET) processes in the functionalization of pyridine N-oxides. Photoredox catalysis has emerged as a powerful tool to generate pyridine N-oxy radicals from readily available pyridine N-oxides. These radical species are electrophilic and can undergo various transformations, including addition to alkenes.
The generation of pyridine N-oxy radicals can be achieved through two primary methods:
Intermolecular single-electron oxidation: This involves the use of chemical oxidants, electrochemical methods, or photocatalysts to oxidize the pyridine N-oxide.
Photo-initiated intramolecular single-electron transfer: This method relies on the unique chemical structure of certain pyridine N-oxide derivatives that can spontaneously form biradical species.
The introduction of electron-withdrawing groups or extended π-conjugation on the pyridine ring can enhance the stability of the resulting radical species.
Once formed, the pyridine N-oxy radical can react with various substrates. For instance, in the anti-Markovnikov carbohydroxylation of α-olefins, the electrophilic N-oxy radical adds to the terminal carbon of the alkene, generating a carbon-centered radical intermediate. This intermediate can then undergo further reactions, such as a Giese-type addition to an electron-deficient alkene, ultimately leading to the formation of an N-alkoxypyridinium intermediate . This intermediate is susceptible to nucleophilic attack, for example, by water, which results in the formation of the corresponding alcohol and regeneration of the pyridine N-oxide catalyst. Isotopic labeling studies using H₂¹⁸O have confirmed that the oxygen atom in the final alcohol product originates from water, supporting the proposed nucleophilic substitution mechanism on the N-alkoxypyridinium intermediate.
The stability and reactivity of these N-alkoxypyridinium salts have been studied, and their decomposition back to the starting materials can occur, particularly in the ion pair form.
Oxygenated pyridine systems can undergo various rearrangement reactions, often triggered by photochemical or thermal conditions. Photochemical irradiation of pyridine N-oxides can lead to the formation of highly strained and reactive intermediates such as oxaziridines. These intermediates are generally not isolated but are key to the observed rearrangements.
One plausible pathway involves the homolytic cleavage of the N-O bond in the oxaziridine (B8769555) intermediate, generating a diradical species. Subsequent radical recombination can lead to a dearomatized epoxide intermediate, which can then undergo a 6π electrocyclic ring expansion to form a 1,3-oxazepine. This "oxygen walk" mechanism can ultimately lead to the formation of C3-hydroxylated pyridines, although such reactions often suffer from low yields and the formation of multiple products.
Computational studies on the reaction of pyridinyl radicals with molecular oxygen have explored the potential energy surfaces for various rearrangement pathways, including the formation of pyridinyloxy, dioxiranylpyridinyl, and dioxetanylpyridinyl radicals. These studies indicate that the dissociation of O₂ from the arylperoxy radical is generally favored over the loss of an oxygen atom to form the corresponding aryloxy radical.
In the context of preparing 2-substituted pyridines, deoxygenative nucleophilic halogenation of pyridine N-oxides is a common strategy. This process
Applications of 2 Oxan 2 Yl Oxy Pyridine in Advanced Organic Synthesis
As a Synthetic Building Block for Complex Architectures
The structure of 2-[(Oxan-2-yl)oxy]pyridine makes it a valuable precursor for the synthesis of more complex molecules. The pyridine (B92270) moiety offers a site for various chemical transformations, while the THP group can be strategically removed or modified.
The pyridine ring in this compound can be derivatized to introduce a wide range of functional groups. The electron-donating nature of the alkoxy group at the 2-position influences the reactivity and regioselectivity of these derivatization reactions.
One common strategy involves the functionalization of pyridine N-oxides, which are readily prepared from the corresponding pyridines. researchgate.netorgsyn.org Pyridine N-oxides exhibit enhanced reactivity towards both electrophilic and nucleophilic reagents compared to the parent pyridine. researchgate.net For instance, palladium-catalyzed direct arylation of pyridine N-oxides occurs with high selectivity at the 2-position. researchgate.net The resulting 2-arylpyridine N-oxides can then be deoxygenated to yield the 2-arylpyridines. researchgate.net
Another approach is the direct C-H functionalization of the pyridine ring. Transition metal catalysis has enabled the direct alkylation and arylation of pyridines, often with high regioselectivity. nih.govorganic-chemistry.org For example, a nickel-catalyzed C4-selective alkylation of pyridines has been developed using a bulky N-heterocyclic carbene ligand. nih.gov Additionally, a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles has been achieved through copper catalysis. organic-chemistry.org
The alkoxy group itself can also be a site for derivatization. For instance, 2-alkoxypyridines can be transformed into 2-aminopyridines through a Lewis acid-catalyzed nucleophilic displacement reaction with various amines. researchgate.net
The following table summarizes some derivatization strategies for the pyridine core:
| Reaction Type | Reagents and Conditions | Product |
| N-Oxide Formation | Peracetic acid | Pyridine N-oxide |
| C-H Arylation (from N-oxide) | Aryl bromides, Pd catalyst | 2-Arylpyridine N-oxide |
| C-H Alkylation | Alkenes, Ni/Lewis acid catalyst | C4-Alkylated pyridine |
| C-H Alkenylation (from N-oxide) | Olefins, Pd catalyst | 2-Alkenylpyridine N-oxide |
| Alkoxy to Amino Conversion | Amines, Lewis acid catalyst | 2-Aminopyridine |
This table provides a simplified overview of derivatization strategies and does not include all possible reagents or conditions.
The strategic use of pyridine-containing building blocks is a cornerstone in the total synthesis of many natural products. beilstein-journals.orgnih.govuni-muenchen.denih.gov The pyridine ring is a common motif in a diverse array of biologically active alkaloids and other complex molecules. beilstein-journals.org Synthetic strategies often involve the construction of the pyridine core at an early stage, followed by further elaboration and incorporation into the final target molecule. nih.govnih.gov
For example, the total synthesis of pyritide A2, a natural product containing a pyridine macrocycle, was achieved through a strategy that involved the synthesis of a trisubstituted pyridine core from an amino acid precursor. nih.govnih.gov This highlights the importance of having efficient methods for the preparation of functionalized pyridines.
The versatility of enamides, which can be considered as activated analogues of 2-alkoxypyridines, has also been leveraged in the synthesis of N-heterocycles found in natural products. beilstein-journals.org Enamide cyclizations provide a powerful tool for the construction of complex alkaloid skeletons. beilstein-journals.org
Role in Transition-Metal Catalyzed Reactions
The nitrogen atom and the alkoxy group of 2-alkoxypyridines can coordinate to transition metals, making them useful as ligands in catalysis.
The design of effective ligands is crucial for controlling the activity and selectivity of transition metal catalysts. acs.org For 2-alkoxypyridines, key considerations include the steric and electronic properties of the substituents on both the pyridine ring and the alkoxy group. These factors influence the coordination geometry and the electronic environment of the metal center.
Chiral 2,2'-bipyridine (B1663995) ligands, which can be synthesized from chiral precursors, are widely used in asymmetric catalysis. hawaii.edu The design of these ligands often involves incorporating a chiral scaffold, such as camphor, to induce enantioselectivity in the catalyzed reaction. hawaii.edu The tunability of the ligand structure allows for the optimization of the catalyst for a specific transformation. hawaii.edu
The use of supramolecular interactions, such as hydrogen bonding, in the second coordination sphere of the metal complex has emerged as a powerful strategy for controlling catalytic reactions. acs.org By designing ligands that can form specific hydrogen bonds, it is possible to pre-organize the substrate and the catalyst, leading to enhanced reactivity and selectivity. acs.org
In addition to their role as ligands in transition-metal catalysis, pyridine derivatives can also function as organocatalysts. Pyridine N-oxides, for example, are effective Lewis base catalysts for a variety of asymmetric reactions. nih.gov Their catalytic activity stems from the ability of the N-oxide oxygen to activate organosilicon reagents. nih.gov
Chiral pyridine N-oxides have been successfully employed as organocatalysts in reactions such as allylation, propargylation, and the ring-opening of meso-epoxides. nih.gov
Pyridine-2,6-dicarboxylic acid has been shown to be an effective bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org This reaction provides a green and efficient route to α-hydroxy phosphonates, which are of biological interest. organic-chemistry.org In some manganese-based oxidation catalysis, it has been found that pyridin-2-yl based ligands can decompose in situ to pyridine-2-carboxylic acid, which then acts as the active catalytic species. researchgate.net
Strategic Use as a Protecting Group for Hydroxy Functions (general THP use)
The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl functions in organic synthesis. organic-chemistry.orgnih.goviris-biotech.deresearchgate.netrsc.org Its popularity is due to its ease of introduction, stability under a variety of reaction conditions, and facile removal under acidic conditions. organic-chemistry.orgnih.govresearchgate.net
The protection of an alcohol as a THP ether is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. organic-chemistry.orgnih.gov A variety of catalysts can be used, including p-toluenesulfonic acid (PTSA), pyridinium (B92312) p-toluenesulfonate (PPTS), and bismuth triflate. organic-chemistry.orgnih.gov
The THP ether is stable to strongly basic conditions, organometallic reagents, hydrides, and acylation and alkylation reagents. organic-chemistry.orgiris-biotech.de This stability allows for selective transformations at other positions in the molecule without affecting the protected hydroxyl group.
Deprotection of the THP ether is usually accomplished by acidic hydrolysis. organic-chemistry.orgnih.gov Mild conditions, such as treatment with a catalytic amount of acid in an alcoholic solvent, are often sufficient to cleave the acetal (B89532). nih.gov
The following table summarizes the conditions for the protection and deprotection of alcohols as THP ethers:
| Reaction | Reagents and Conditions |
| Protection | 3,4-Dihydro-2H-pyran (DHP), acid catalyst (e.g., PTSA, PPTS, Bi(OTf)3) |
| Deprotection | Acidic conditions (e.g., HCl, TFA, TsOH) in an alcoholic solvent |
This table provides a general overview and specific conditions may vary depending on the substrate.
Spectroscopic Investigations of 2 Oxan 2 Yl Oxy Pyridine and Its Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-[(Oxan-2-yl)oxy]pyridine in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.
¹H NMR Studies for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment, while the splitting patterns (multiplicity) reveal the number of adjacent, non-equivalent protons.
In a typical ¹H NMR spectrum of a related pyridine (B92270) derivative, the aromatic protons of the pyridine ring generally appear in the downfield region, typically between δ 7.0 and 9.0 ppm. For instance, in a study of pyridine-2-yl-benzylidene-imines, the pyridine protons were observed in the range of δ 7.26 - 7.84 ppm. scirp.org The protons on the oxane ring are expected to resonate in the upfield region, with the anomeric proton (the proton on the carbon adjacent to the two oxygen atoms) being the most downfield of the oxane protons due to its deshielded environment.
Table 1: Representative ¹H NMR Data for Pyridine and Related Structures
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine Ring Protons | Aromatic H | 7.0 - 9.0 | m |
| Pyridine-2-yl-benzylidene-imines | Pyridine H (H3, H4) & Aromatic H | 7.26 - 7.84 | m |
| Pyridine-2-yl-benzylidene-imines | Pyridine H (H6) | 8.42 | s |
| Pyridine-2-yl-benzylidene-imines | Imine H (-CH=N-) | 9.08 | s |
Data sourced from studies on related pyridine derivatives. scirp.orgmdpi.com
¹³C NMR Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
The carbon atoms of the pyridine ring are expected to appear in the aromatic region of the ¹³C NMR spectrum, typically between δ 100 and 150 ppm. For example, in pyridine N-oxide, the aromatic carbons resonate at δ 125.3, 125.5, and 138.5 ppm. rsc.org The carbon atoms of the oxane ring will be found in the aliphatic region, generally between δ 20 and 80 ppm. The anomeric carbon of the oxane ring is characteristically found further downfield compared to the other oxane carbons.
Table 2: Representative ¹³C NMR Data for Pyridine and Related Structures
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) |
| Pyridine N-Oxide | Aromatic C | 125.3, 125.5, 138.5 |
| 2-Methylpyridine N-Oxide | Aromatic C | 123.2, 125.5, 126.1, 138.8, 148.5 |
| 2-Methylpyridine N-Oxide | Methyl C | 17.3 |
Data sourced from studies on related pyridine derivatives. rsc.org
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.
HSQC experiments correlate the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. columbia.edu This is particularly useful in complex molecules where signal overlap can occur in the one-dimensional spectra. columbia.edu For example, an HSQC spectrum would show a cross-peak connecting the anomeric proton signal with the anomeric carbon signal of the oxane ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within the this compound molecule by probing its vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Different functional groups absorb at characteristic frequencies, making FTIR a valuable tool for identifying the presence of specific bonds.
For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the C-O-C ether linkage of the oxane ring, the C=N and C=C stretching vibrations of the pyridine ring, and the C-H stretching vibrations of both the aromatic and aliphatic portions of the molecule. In related pyridine-containing compounds, the C=N stretching vibration is often observed around 1604 cm⁻¹. mdpi.com The C-O stretching vibrations typically appear in the region of 1250-1000 cm⁻¹. rjptonline.org
Table 3: Characteristic FTIR Absorption Bands for Relevant Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Pyridine Ring | C=N Stretch | ~1600 |
| Pyridine Ring | C=C Stretch | ~1580-1450 |
| Oxane Ring | C-O-C Stretch (Ether) | ~1250-1000 |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aliphatic C-H | Stretch | ~3000-2850 |
Data compiled from general spectroscopic data and studies on related compounds. mdpi.comrjptonline.orgnist.govajchem-a.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the "breathing" mode of the pyridine ring is expected to be a strong band, typically appearing around 1026 cm⁻¹ in related pyridine compounds. mdpi.com Aromatic C-H stretching vibrations are also observable in the Raman spectrum, usually around 3066 cm⁻¹. mdpi.com The study of pyridine adsorbed on a silver electrode has shown distinct bands that can be attributed to different adsorption states of the pyridine molecule. ethz.ch This suggests that Raman spectroscopy could also be useful for studying the interactions of this compound with surfaces or other molecules.
Table 4: Characteristic Raman Shifts for Pyridine
| Vibrational Mode | Typical Raman Shift (cm⁻¹) |
| Pyridine Ring Breathing | ~1026 |
| Aromatic C-H Stretch | ~3066 |
Data sourced from studies on pyridine and its derivatives. mdpi.comethz.chxmu.edu.cn
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural elucidation of this compound and its reaction intermediates. This method involves the ionization of the analyte molecules and the subsequent separation and detection of the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure. Both hard ionization techniques, such as electron ionization (EI), and soft ionization techniques, like chemical ionization (CI), can be employed to analyze these compounds.
Electron ionization typically induces extensive fragmentation, offering detailed structural insights. The molecular ion (M+) peak, if observable, confirms the molecular weight of the compound. Common fragmentation pathways for this compound and related tetrahydropyranyl (THP) ethers include cleavage of the C-O bond between the pyridine and oxane rings and fragmentation of the oxane ring itself. A characteristic and often abundant fragment in the mass spectra of THP ethers is the tetrahydropyranylium ion, which has a mass-to-charge ratio of 85. This ion results from the cleavage of the glycosidic bond and subsequent stabilization.
While a specific, publicly available electron ionization mass spectrum for this compound is not readily found in the literature, the mass spectrum of its close structural analog, 2-phenoxytetrahydropyran, is cataloged in the Wiley SpectraBase, indicating that such data is obtainable for similar structures. nih.gov The analysis of this analog would provide a strong basis for predicting the fragmentation pattern of the title compound.
Chemical ionization is a softer ionization technique that results in less fragmentation and often a more prominent protonated molecule peak [M+H]+, which is useful for confirming the molecular weight. Research on the ortho-directing group effects of the O-tetrahydropyran-2-yloxy group in the lithiation of pyridines has utilized chemical ionization mass spectrometry to characterize the products. For instance, the CI-MS data for isomers such as 3-(tetrahydropyran-2-yloxy)pyridine and its deuterated and substituted derivatives show characteristic m/z values that help in their identification. researchgate.net
A study on the lithiation of 3-(tetrahydropyran-2-yloxy)pyridine reported the following mass spectrometry data for one of its derivatives, 2-Deutero-3-(tetrahydropyran-2-yloxy)pyridine. researchgate.net
| Fragment Ion | m/z Value |
| [M+H]+ | 181 |
| Tetrahydropyranylium ion | 85 |
| Other fragment | 97 |
In the analysis of reaction intermediates, mass spectrometry is invaluable for monitoring the progress of reactions, such as the introduction or removal of the tetrahydropyranyl protecting group. The disappearance of the starting material's molecular ion peak and the appearance of the product's molecular ion peak can be tracked over time.
The fragmentation of the pyridine ring itself can also contribute to the mass spectrum. The stability of the aromatic pyridine ring often leads to a significant molecular ion peak in aromatic compounds. libretexts.org Cleavage of the substituent from the ring is a common fragmentation pathway. For this compound, this would involve the loss of the oxanyloxy radical.
Computational Studies and Theoretical Insights into 2 Oxan 2 Yl Oxy Pyridine
Density Functional Theory (DFT) for Mechanistic Elucidation
No specific studies utilizing Density Functional Theory to elucidate the mechanistic pathways involving 2-[(Oxan-2-yl)oxy]pyridine were found.
There is no available data from peer-reviewed sources detailing the optimized geometric parameters, such as bond lengths and angles, for this compound as determined by DFT calculations.
Information regarding the characterization of transition states and the analysis of reaction pathways for reactions involving this compound through computational methods is not present in the available literature.
Electronic Structure Analysis
A detailed electronic structure analysis of this compound is not available in the public domain.
No published research was identified that investigated the HOMO and LUMO energy levels or their spatial distribution for this compound.
There are no reported calculations of the energy band gap for this compound.
Calculations and discussions of chemical potential, electronegativity, and other global reactivity descriptors for this compound are not available in existing literature.
Chemical Hardness, Softness, and Electrophilicity Indices
Global reactivity descriptors derived from Density Functional Theory (DFT) are crucial for predicting the chemical behavior of molecules. These indices, including chemical hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's stability and reactivity.
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A high value of hardness indicates high stability and low reactivity. It is calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease with which a molecule can undergo electronic changes. A higher softness value corresponds to higher reactivity.
The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.
For illustrative purposes, the calculated reactivity descriptors for a series of dihydrothiouracil-based indenopyridopyrimidine (TUDHIPP) derivatives, which contain a pyridine (B92270) moiety, are presented below. mdpi.com These values, calculated at the B3LYP/6-311++G(d,p) level of theory, demonstrate how substitutions on a pyridine-containing ring system can modulate these electronic properties. mdpi.com
| Compound | Chemical Hardness (η) in eV | Chemical Softness (S) in eV⁻¹ | Electrophilicity Index (ω) in eV |
|---|---|---|---|
| TUDHIPP-1H | 1.79 | 0.56 | 3.97 |
| TUDHIPP-2H | 1.76 | 0.57 | 4.10 |
| TUDHIPP-3H | 1.82 | 0.55 | 3.89 |
| TUDHIPP-4H | 1.74 | 0.57 | 4.18 |
| TUDHIPP-5H | 1.81 | 0.55 | 3.93 |
This table is interactive. Click on the headers to sort the data.
For this compound, the oxanyloxy group, being an electron-donating group, would be expected to influence the HOMO and LUMO energies, thereby affecting its chemical hardness, softness, and electrophilicity. A detailed DFT study would be necessary to quantify these parameters precisely.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.
Hirshfeld surface analysis provides a graphical representation of the space a molecule occupies in a crystal and delineates the intermolecular close contacts. The analysis of pyridine derivatives reveals the significant role of various weak interactions in their crystal packing.
For instance, a study on 4-O-arylperfluoropyridines highlighted the prevalence of C—H⋯F, C—F⋯π, and C—H⋯π contacts in directing the crystal packing. nih.gov In another example, the analysis of a 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile crystal showed that H⋯H (46.1%), N⋯H/H⋯N (20.4%), and C⋯H/H⋯C (17.4%) interactions were the most significant contributors to the total Hirshfeld surface. nih.gov
For this compound, a Hirshfeld analysis would likely reveal a high percentage of H···H contacts due to the abundance of hydrogen atoms in the oxane ring. Additionally, C···H/H···C and N···H/H···N contacts would also be expected to play a crucial role in the crystal packing. The following table provides a representative breakdown of intermolecular contacts for a substituted pyridine derivative, illustrating the type of data obtained from a Hirshfeld surface analysis. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 46.1 |
| N···H/H···N | 20.4 |
| C···H/H···C | 17.4 |
| S···H/H···S | 7.1 |
| C···C | 3.2 |
| N···C/C···N | 2.0 |
| Other | 3.8 |
This table is interactive. Click on the headers to sort the data.
In the crystal structure of pyridine derivatives, hydrogen bonding and π–π stacking are often key stabilizing interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the case of this compound, the ether oxygen in the oxane ring could also participate in hydrogen bonding.
π–π stacking interactions between the pyridine rings of adjacent molecules are also a common feature in the crystal packing of such compounds. nih.gov The presence of the bulky and flexible oxanyloxy group in this compound might influence the geometry of these stacking interactions, potentially leading to offset or tilted arrangements of the pyridine rings. Computational studies on substituted pyridinium (B92312) ions have shown that electron-donating substituents can increase the strength of π–π stacking interactions. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can provide valuable insights into the dynamic behavior of molecules and their interactions with their environment, which is particularly useful for understanding reactivity. For example, MD simulations have been used to investigate the chemisorption of pyridine molecules on a copper iodide surface. rsc.orgresearchgate.net These simulations revealed that the interaction is a combination of noncovalent Cu⋯N, Cu/I⋯π/π*, and hydrogen bonding interactions. rsc.org
In the context of this compound, MD simulations could be employed to study its conformational flexibility, particularly the orientation of the oxanyloxy group relative to the pyridine ring. Furthermore, simulations could model the behavior of this compound in different solvents, providing information about its solvation shell and how solvent molecules interact with the pyridine nitrogen and the ether oxygen. Such studies would be invaluable for predicting its behavior in a reaction medium.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of 2-[(Oxan-2-yl)oxy]pyridine involves the acid-catalyzed reaction of 2-hydroxypyridine (B17775) with 3,4-dihydro-2H-pyran (DHP). wikipedia.orgtandfonline.com While effective, this method often necessitates the use of strong acid catalysts and organic solvents. Future research is anticipated to focus on developing more sustainable and efficient synthetic protocols.
Key areas of exploration will likely include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could offer significant advantages in terms of catalyst recyclability, reduced waste generation, and simplified product purification. organic-chemistry.org Research in this area would aim to identify highly active and selective heterogeneous catalysts that can operate under mild reaction conditions.
Solvent-Free and Aqueous Systems: Shifting towards solvent-free reaction conditions or the use of environmentally benign solvents like water would drastically improve the green credentials of the synthesis. organic-chemistry.org The development of catalysts that are effective in these media will be a critical research focus.
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The adaptation of the synthesis of this compound to a continuous flow process represents a promising direction for industrial-scale production.
| Synthetic Approach | Potential Advantages |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, easier purification organic-chemistry.org |
| Solvent-Free/Aqueous Systems | Improved environmental profile organic-chemistry.org |
| Flow Chemistry | Enhanced control, safety, and scalability |
Exploration of Advanced Catalytic Applications
The pyridine (B92270) nitrogen atom in this compound possesses a lone pair of electrons that can coordinate to metal centers, suggesting its potential as a ligand in catalysis. While the parent 2-hydroxypyridine is a well-known ligand, the presence of the bulky THP group could modulate the steric and electronic properties of the resulting metal complexes, leading to novel catalytic activities.
Future research could explore its application in:
Cross-Coupling Reactions: The development of palladium, nickel, or copper complexes bearing this compound as a ligand for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is a fertile area for investigation. The steric hindrance provided by the THP group might influence the selectivity of these transformations.
Asymmetric Catalysis: The introduction of chirality into the oxane ring of the THP group could lead to the development of novel chiral ligands for asymmetric catalysis. This would open up possibilities for the enantioselective synthesis of valuable chiral molecules.
Polymerization Catalysis: The coordination properties of the pyridine nitrogen could be exploited in the design of catalysts for the polymerization of olefins or other monomers. The nature of the THP group could influence the properties of the resulting polymers.
In-depth Mechanistic Understanding of Key Transformations
A thorough understanding of the reaction mechanisms is paramount for optimizing existing protocols and designing new transformations. For this compound, two key areas warrant deeper mechanistic investigation:
Formation and Cleavage of the THP Ether: While the general acid-catalyzed mechanism for the formation and cleavage of THP ethers is understood, a detailed kinetic and thermodynamic study of these processes for this compound would be beneficial. researchgate.net This could involve investigating the role of different acid catalysts and solvent effects to fine-tune the protection and deprotection steps.
Lithiation and Subsequent Reactions: The ortho-lithiation of the pyridine ring directed by the oxygen atom of the THP ether is a powerful tool for functionalization. researchgate.netresearchgate.net In-depth mechanistic studies, potentially employing spectroscopic techniques and computational modeling, could elucidate the structure of the lithiated intermediates and the factors governing their reactivity and regioselectivity. researchgate.net
| Transformation | Key Mechanistic Questions |
| THP Ether Formation/Cleavage | Role of catalyst and solvent on kinetics and thermodynamics researchgate.net |
| ortho-Lithiation | Structure and reactivity of lithiated intermediates, factors influencing regioselectivity researchgate.netresearchgate.net |
Computational Design and Prediction of Novel Reactivity
Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new chemical entities and reactions. nih.govacs.org In the context of this compound, computational studies can play a pivotal role in several areas:
Predicting Ligand Properties: Density Functional Theory (DFT) calculations can be used to predict the electronic and steric properties of this compound and its derivatives as ligands. This can guide the rational design of new catalysts with desired activities and selectivities. researchgate.net
Modeling Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of reactions involving this compound, complementing experimental mechanistic studies. acs.org This can help in understanding the factors that control reactivity and selectivity.
Virtual Screening for New Applications: By computationally screening the interaction of this compound and its derivatives with various biological targets or materials, new applications in medicinal chemistry or materials science could be identified.
The strategic exploration of these future research directions will undoubtedly unlock the full potential of this compound, elevating its status from a simple protecting group to a versatile building block for the synthesis of complex functional molecules and materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
